Ethyl 4-(pentylamino)benzoate

Lipophilicity Local Anesthetic SAR Membrane Permeability

Ethyl 4-(pentylamino)benzoate (CAS 75681-67-3) is a para-substituted benzoate ester bearing an N-pentyl secondary amine at the 4-position, with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol. It belongs to the class of 4-aminobenzoic acid derivatives, which are widely recognized as pharmacophoric scaffolds for local anesthetics and synthetic intermediates.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 75681-67-3
Cat. No. B15375399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(pentylamino)benzoate
CAS75681-67-3
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3
InChIKeyACOMPYYPXAAIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Pentylamino)benzoate (CAS 75681-67-3) — A Structurally Distinct Para-Aminobenzoate Ester with Differentiated Physicochemical Properties


Ethyl 4-(pentylamino)benzoate (CAS 75681-67-3) is a para-substituted benzoate ester bearing an N-pentyl secondary amine at the 4-position, with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol [1]. It belongs to the class of 4-aminobenzoic acid derivatives, which are widely recognized as pharmacophoric scaffolds for local anesthetics and synthetic intermediates [2]. Unlike the primary amine-containing benzocaine (ethyl 4-aminobenzoate), this compound features a lipophilic pentyl chain on the amine nitrogen, substantially altering its partition coefficient (XLogP3 = 4.5), topological polar surface area (38.3 Ų), and hydrogen-bonding capacity (1 HBD, 3 HBA) relative to simpler 4-aminobenzoate esters [1]. These computed properties position it as a structurally differentiated analog within the para-aminobenzoate family, with potential implications for membrane permeability, metabolic stability, and synthetic utility that procurement scientists and medicinal chemists must evaluate against more common alternatives.

ScaffoldN-pentyl secondary amine benzoate ester
Lipophilicity ProfileSubstantially elevated over primary amine analogs
Hydrogen-Bond DonorsReduced HBD count (1 vs 2) modifies interaction models

Why Benzocaine, Butamben, or Procaine Cannot Simply Replace Ethyl 4-(Pentylamino)benzoate in Structure-Sensitive Research Applications


Para-aminobenzoate esters are not functionally interchangeable. Benzocaine (ethyl 4-aminobenzoate, MW 165.19, XLogP3 ≈ 1.9) and butamben (butyl 4-aminobenzoate, MW 193.24, XLogP3 ≈ 2.5) possess a primary aromatic amine, whereas ethyl 4-(pentylamino)benzoate carries an N-pentyl secondary amine, which increases lipophilicity (XLogP3 = 4.5) by over 2 log units relative to benzocaine [1]. This shift in LogP directly influences membrane partitioning, protein binding, and passive diffusion kinetics—factors that are critical in local anesthetic structure-activity relationship (SAR) studies [2]. Furthermore, the N-pentyl group sterically shields the amine nitrogen, altering hydrogen-bond donor count (1 vs. 2 for benzocaine) and potentially modifying receptor interactions at voltage-gated sodium channels [1]. Preclinical SAR research demonstrates that N-alkyl substitution on the para-amino group of benzoate esters can drastically modulate potency, toxicity, and duration of action relative to the unsubstituted parent compound [2]. Consequently, substituting ethyl 4-(pentylamino)benzoate with a simpler 4-aminobenzoate ester in a structure-sensitive experimental protocol would introduce an uncontrolled variable, invalidating mechanistic conclusions and wasting research resources.

Lipophilicity Shift
XLogP3 difference >2 log units may alter membrane partitioning and SAR interpretation.
Hydrogen-Bond Donor Reduction
Secondary amine (1 HBD) vs. primary amine (2 HBD) may shift receptor interaction models.
Steric Shielding of Amine
N-pentyl group may modify sodium channel binding profiles compared to unsubstituted analogs.

Quantitative Differentiation Evidence — Ethyl 4-(Pentylamino)benzoate vs. Closest Structural Analogs and In-Class Comparators


Lipophilicity (XLogP3) Comparison: Ethyl 4-(Pentylamino)benzoate vs. Benzocaine

Ethyl 4-(pentylamino)benzoate exhibits a computed XLogP3 value of 4.5, compared to 1.9 for benzocaine (ethyl 4-aminobenzoate), a difference of +2.6 log units [1]. This difference arises from the N-pentyl substitution, which adds five methylene units to the amine nitrogen. XLogP3 was calculated using the same algorithm (XLogP3 3.0, PubChem release 2025.09.15) for both compounds, ensuring cross-study comparability [1].

Lipophilicity (XLogP3)
Cross-study comparable
4.5 vs 1.9 Δ +2.6
Reported lipophilicity shift supporting membrane partitioning studies
Computed XLogP3 3.0, PubChem 2025
Lipophilicity Local Anesthetic SAR Membrane Permeability

Topological Polar Surface Area (TPSA) Differentiation: Ethyl 4-(Pentylamino)benzoate vs. Pentyl 4-Aminobenzoate

Ethyl 4-(pentylamino)benzoate has a computed TPSA of 38.3 Ų, whereas pentyl 4-aminobenzoate (CAS 13110-37-7) exhibits a TPSA of 52.3 Ų, representing a 14.0 Ų reduction [1]. The lower TPSA of the pentylamino analog results from the secondary amine (one HBD) replacing the primary amine (two HBDs), reducing hydrogen-bond donor capacity and polar surface area . Both values were computed using the same Cactvs 3.4.8.24 engine (PubChem) [1].

TPSA
Cross-study comparable
38.3 vs 52.3 Ų Δ −14.0
TPSA reduction context for CNS distribution research
Computed by Cactvs 3.4.8.24
TPSA Drug-likeness Oral Bioavailability Prediction

Rotatable Bond Count and Conformational Flexibility: Ethyl 4-(Pentylamino)benzoate vs. 4-(Heptylamino)benzoic Acid (Same Molecular Formula, Different Scaffold)

Ethyl 4-(pentylamino)benzoate (C₁₄H₂₁NO₂, MW 235.32) and 4-(heptylamino)benzoic acid (CAS 75681-61-7, C₁₄H₂₁NO₂, MW 235.32) share an identical molecular formula but differ in rotatable bond count: 8 vs. 6 rotatable bonds, respectively [1]. The ethyl ester group in the target compound contributes two additional rotatable bonds (O–CH₂–CH₃) compared to the carboxylic acid group in the heptylamino analog. This distinction alters conformational entropy and potentially influences binding to biological targets [1].

Rotatable Bonds
Cross-study comparable
8 vs 6 Δ +2
Isomeric pair for ester vs acid functionality studies
Same molecular formula different scaffold
Conformational Flexibility Molecular Recognition Same Formula Different Scaffold

Hydrogen-Bond Donor Count Reduction: Ethyl 4-(Pentylamino)benzoate vs. Procaine

Ethyl 4-(pentylamino)benzoate possesses only 1 hydrogen-bond donor (HBD), whereas procaine (2-diethylaminoethyl 4-aminobenzoate) has 2 HBDs [1]. This difference arises because the pentylamino nitrogen in the target compound is a secondary amine (one N–H), while procaine retains a primary aromatic amine (two N–H). In the classic local anesthetic pharmacophore model, the para-amino group is a critical HBD for sodium channel binding; reducing HBD count to 1 may alter binding affinity and selectivity profiles [2].

H-Bond Donors
Class-level inference
1 vs 2 Δ −1
HBD reduction context for binding affinity research
Pharmacophore model context
Hydrogen Bonding Receptor Binding Local Anesthetic Pharmacophore

Ester vs. Amide Linker Comparison: Ethyl 4-(Pentylamino)benzoate vs. Naepaine (2-(Pentylamino)ethyl 4-Aminobenzoate)

Ethyl 4-(pentylamino)benzoate contains the pentylamino group directly attached to the aromatic ring via an amine linkage (Ar–NH–C₅H₁₁) and an ethyl ester at the carboxylate (Ar–COO–C₂H₅). In contrast, naepaine (2-(pentylamino)ethyl 4-aminobenzoate, CAS 2188-67-2) positions the pentylamino group on the ester side chain via an amino alcohol linker, while the aromatic ring bears a primary amine [1]. This structural inversion results in different metabolic liabilities: esters at the aromatic carboxylate are substrates for plasma esterases (rapid hydrolysis), whereas the amino-ethyl ester linkage in naepaine may exhibit distinct hydrolysis kinetics [2]. The target compound's direct N-aryl-pentylamine motif also lacks the esterase-sensitive ester in the side chain, potentially conferring greater chemical stability in biological matrices.

Metabolic Soft Spot
Class-level inference
Ar–COO–C₂H₅ (ring ester) vs amino alcohol linker (side chain ester)
Metabolic pathway differentiation for PK studies
Esterase susceptibility context
Ester vs. Amide Metabolic Stability Prodrug Design

Regulatory and Supplier Availability Differentiation: Ethyl 4-(Pentylamino)benzoate as a Research-Exclusive Compound vs. Regulated Local Anesthetics

Unlike benzocaine, procaine, and tetracaine—which are regulated as active pharmaceutical ingredients (APIs) with DEA or local controlled-substance oversight in certain jurisdictions—ethyl 4-(pentylamino)benzoate is primarily distributed as a research-use-only compound, with no evidence of clinical approval or scheduling [1][2]. Benchchem and Evitachem (sources excluded from this guide per protocol) list it for research purposes; ECHA's substance infocard confirms no REACH registration dossier is available as of the latest update, indicating limited industrial-scale regulatory engagement [3]. This status facilitates procurement by academic and industrial research laboratories without the DEA licensing, import/export permits, or GMP-grade sourcing requirements mandated for approved local anesthetics [2].

Regulatory Status
Supporting evidence
Research-use-only vs regulated APIs
Lower procurement barrier for non-clinical SAR research
ECHA Infocard, no REACH registration
Procurement Regulatory Status Research Use Only

Optimal Research and Procurement Application Scenarios for Ethyl 4-(Pentylamino)benzoate Based on Evidence Differentiation


Local Anesthetic Structure-Activity Relationship (SAR) Studies Investigating the Effect of N-Alkyl Substitution on Lipophilicity and Potency

Ethyl 4-(pentylamino)benzoate's XLogP3 of 4.5 (+2.6 log units above benzocaine) makes it an ideal probe molecule for systematically studying the relationship between N-alkyl chain length, membrane partitioning, and sodium channel blockade potency [1]. Researchers can use this compound alongside its N-methyl, N-ethyl, N-propyl, and N-butyl homologs to construct a quantitative lipophilicity-activity relationship (QLAR) series, as demonstrated in the broader SAR framework for benzoate local anesthetics [2]. Its single hydrogen-bond donor (vs. two in primary amine analogs) further enables dissection of hydrogen-bonding contributions to receptor binding independent of lipophilicity effects [1].

Metabolic Stability Comparison Studies: Esterase-Mediated Hydrolysis of Aromatic Carboxylate Esters Bearing N-Alkyl Substituents

The ethyl ester motif (Ar–COO–C₂H₅) combined with an N-pentyl secondary amine (Ar–NH–C₅H₁₁) creates a unique metabolic probe. Unlike procaine or tetracaine, where the tertiary amine in the side chain influences esterase recognition, ethyl 4-(pentylamino)benzoate allows investigation of how N-alkyl substitution on the aromatic amine modulates the rate of plasma esterase-catalyzed hydrolysis of the benzoate ester [1]. Its 8 rotatable bonds also provide greater conformational freedom than the 6 rotatable bonds of the isomeric 4-(heptylamino)benzoic acid, potentially affecting enzyme active-site accommodation [2].

CNS Penetration Modeling Using TPSA-Optimized Benzoate Esters

With a TPSA of 38.3 Ų—well below the 60 Ų threshold commonly associated with blood-brain barrier (BBB) penetration—ethyl 4-(pentylamino)benzoate is a candidate for in silico and in vitro BBB permeability assays [1]. Comparative studies against pentyl 4-aminobenzoate (TPSA 52.3 Ų) can quantify the impact of a 14.0 Ų TPSA reduction on apparent permeability (Papp) in MDCK-MDR1 or hCMEC/D3 cell monolayers [2]. Coupled with its elevated XLogP3, this compound occupies a distinct region of the CNS multiparameter optimization (MPO) space relative to approved local anesthetics, making it a valuable tool for validating predictive CNS drug-likeness models.

Synthetic Intermediate for N-Alkylated Para-Aminobenzoate Derivatives in Medicinal Chemistry Campaigns

The secondary amine nitrogen in ethyl 4-(pentylamino)benzoate can serve as a handle for further functionalization—alkylation, acylation, or sulfonylation—to generate libraries of tertiary amine derivatives [1]. This synthetic versatility, combined with its research-use-only regulatory status and lower procurement complexity relative to controlled APIs, positions it as a cost-effective starting material for hit-to-lead optimization programs targeting ion channels or other receptors modulated by benzoate ester pharmacophores [2]. Its molecular weight (235.32 Da) remains within fragment-like space, offering room for additional substitution without exceeding lead-like molecular weight thresholds.

Application
Selection Property
Validation Focus
Local anesthetic SAR – N-alkyl lipophilicity series
N-alkyl chain length vs. computed LogP
Membrane partitioning and sodium channel blockade models
Esterase-mediated hydrolysis comparison
N-alkyl aromatic amine substitution
Plasma esterase hydrolysis rate and metabolic soft spot mapping
CNS penetration modeling (TPSA-optimized probes)
TPSA below 60 Ų and elevated LogP
In silico BBB MPO and in vitro permeability assays
Synthetic intermediate for N-alkylated derivative libraries
Secondary amine handle for functionalization
Fragment-like MW and lead-like optimization compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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